5-(3,4-dimethylphenyl)sulfonyl-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
CAS No.: 853753-22-7
Cat. No.: VC21385183
Molecular Formula: C23H24N4O3S
Molecular Weight: 436.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853753-22-7 |
|---|---|
| Molecular Formula | C23H24N4O3S |
| Molecular Weight | 436.5g/mol |
| IUPAC Name | 5-(3,4-dimethylphenyl)sulfonyl-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
| Standard InChI | InChI=1S/C23H24N4O3S/c1-5-10-26-20(24)19(31(29,30)17-9-8-14(2)16(4)12-17)13-18-22(26)25-21-15(3)7-6-11-27(21)23(18)28/h6-9,11-13,24H,5,10H2,1-4H3 |
| Standard InChI Key | CIURVYPXLVLDPQ-UHFFFAOYSA-N |
| SMILES | CCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC(=C(C=C3)C)C)C(=O)N4C=CC=C(C4=N2)C |
| Canonical SMILES | CCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC(=C(C=C3)C)C)C(=O)N4C=CC=C(C4=N2)C |
Introduction
Structural Characteristics
The compound features a tricyclic structure with multiple functional groups that contribute to its chemical properties:
-
Triazatricyclo Framework: The triazatricyclo structure consists of three fused rings containing nitrogen atoms, which can influence the compound's reactivity and stability.
-
Sulfonyl Group: The presence of a sulfonyl group (-SO2-) enhances the compound's solubility and may play a role in its biological activity.
-
Substituents: The 3,4-dimethylphenyl group is a significant substituent that can affect the compound's interaction with biological targets.
The molecular formula can be represented as C₁₇H₁₈N₄O₂S, indicating its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur.
Synthesis
The synthesis of 5-(3,4-dimethylphenyl)sulfonyl-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves several steps:
-
Formation of the Tricyclic Core: The initial step often involves constructing the tricyclic framework through cyclization reactions involving suitable precursors.
-
Introduction of Functional Groups: Subsequent reactions introduce the sulfonyl and imino groups. This may involve electrophilic substitutions or coupling reactions.
-
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Biological Activity
Research has indicated that compounds with similar structures exhibit various biological activities:
-
Anticancer Properties: Some derivatives of triazatricyclo compounds have shown promising anticancer activity in vitro against various cancer cell lines. For instance, studies indicate that modifications in the substituents can significantly enhance cytotoxicity against specific cancer types.
-
Receptor Modulation: Compounds with similar frameworks have been explored as allosteric modulators for AMPA receptors, suggesting potential neuropharmacological applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume